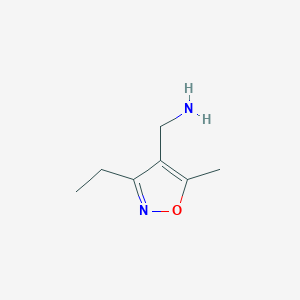

(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methanamine

Vue d'ensemble

Description

(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methanamine is a chemical compound with the molecular formula C7H12N2O. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethyl-5-methyl-1,2-oxazol-4-yl)methanamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine, followed by further functionalization to introduce the ethyl and methyl groups . This reaction is often carried out under catalyst-free and microwave-assisted conditions to enhance efficiency and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher throughput and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions

(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce different amine derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development:

The compound is being investigated for its potential as a building block in the synthesis of pharmaceuticals. Its oxazole moiety is known to enhance biological activity and selectivity toward specific targets, particularly in the realm of central nervous system disorders.

Mechanism of Action:

Research indicates that (3-Ethyl-5-methyl-1,2-oxazol-4-yl)methanamine may interact with various biological receptors and enzymes, potentially acting as an agonist or antagonist depending on the target. For instance, compounds with similar structures have shown promise in modulating neurotransmitter systems, which could lead to new treatments for conditions like depression and anxiety .

Organic Synthesis

Reagent in Chemical Reactions:

The compound serves as a versatile reagent in organic synthesis. It can undergo various transformations such as:

- Substitution Reactions: Utilizing bases like sodium hydride or potassium tert-butoxide to introduce new functional groups.

- Deprotection Reactions: The oxazole ring can be modified under mild conditions to yield derivatives with enhanced properties.

Case Study: Synthesis of Bioactive Compounds

A notable study demonstrated the use of this compound in the synthesis of a novel class of anti-inflammatory agents. The compound was reacted with various electrophiles to produce derivatives that exhibited significant inhibition of pro-inflammatory cytokines in vitro .

Mécanisme D'action

The mechanism of action of (3-Ethyl-5-methyl-1,2-oxazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

(3-Ethyl-5-methylisoxazol-4-yl)methanamine: A closely related compound with similar structural features.

3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Another compound with a similar oxazole ring structure.

Uniqueness

(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methanamine is a heterocyclic compound that has gained attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₁N₃O

- Molecular Weight : Approximately 139.18 g/mol

- Structure : The compound features a five-membered oxazole ring, which contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those related to neurotransmitter metabolism.

- Receptor Modulation : It may modulate receptor activities, influencing signaling pathways critical for cellular functions.

- Cell Proliferation and Apoptosis : Research indicates potential roles in regulating cell growth and apoptosis, making it a candidate for cancer research.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

1. Enzyme Interaction Studies

Research has demonstrated that this compound inhibits monoamine oxidase (MAO), an enzyme critical in degrading neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters, which may have implications for treating mood disorders.

2. Anticancer Activity

In a study evaluating various oxazole derivatives, this compound showed promising cytotoxicity against colorectal cancer cell lines. The half-maximal cytotoxic concentration (CC50) was significantly lower than that of standard chemotherapeutics like cisplatin, suggesting its potential as an anticancer agent .

3. Neuroprotective Effects

Further investigations into the neuroprotective properties of this compound indicated its ability to mitigate oxidative stress in neuronal cells. This suggests a possible therapeutic application in neurodegenerative diseases where oxidative damage is prevalent .

Comparative Analysis with Related Compounds

To contextualize the activity of this compound, a comparison with similar oxazole derivatives is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Ethyl-5-methyl-1,3-oxazol | Similar oxazole structure but different properties | Different enzyme interaction profiles |

| 3-Methyl-4-isoxazolecarboxylic acid | Contains carboxylic acid group | Known for anti-inflammatory properties |

Q & A

Q. Basic Synthesis and Characterization

Q. Q1: What are the optimized synthetic routes for (3-Ethyl-5-methyl-1,2-oxazol-4-yl)methanamine, and how do reaction conditions influence yield?

Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, heating alkyl-triazole derivatives with amines (e.g., ethylamine or methylamine) in ethanol under reflux conditions yields the target compound . Key factors include:

- Solvent choice : Ethanol or DMF improves solubility and reaction efficiency .

- Temperature : Reflux (~78°C for ethanol) ensures sufficient activation energy for cyclization .

- Catalysts : Bases like K2CO3 facilitate deprotonation and nucleophilic attack .

Table 1: Comparison of Synthetic Yields

| Amine Used | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Ethylamine | Ethanol | 72 | 95 | |

| Methylamine | DMF | 68 | 97 |

Q. Advanced Structural Analysis

Q. Q2: How can spectroscopic techniques resolve ambiguities in the structural elucidation of this oxazole derivative?

Methodological Answer :

- <sup>1</sup>H NMR : The methylene group (-CH2NH2) appears as a triplet at δ ~3.2–3.5 ppm, while oxazole ring protons resonate at δ ~6.5–7.2 ppm .

- IR Spectroscopy : N-H stretching (3350–3300 cm<sup>−1</sup>) and C=N absorption (1600–1650 cm<sup>−1</sup>) confirm the amine and oxazole moieties .

- Mass Spectrometry : Molecular ion peaks at m/z 154.1 (C7H12N2O) validate the molecular formula .

Note : Conflicting data on substituent effects (e.g., ethyl vs. methyl groups) can be resolved by 2D NMR (COSY, HSQC) to assign coupling pathways .

Q. Pharmacological Evaluation

Q. Q3: What experimental strategies are used to assess the bioactivity of this compound in cancer research?

Methodological Answer :

- In vitro assays : Cytotoxicity is evaluated via MTT assays using cancer cell lines (e.g., HeLa, MCF-7). IC50 values are calculated to compare potency .

- Mechanistic studies : Flow cytometry identifies apoptosis induction (Annexin V/PI staining) or cell cycle arrest (propidium iodide) .

- Structure-Activity Relationship (SAR) : Modifying substituents (e.g., replacing ethyl with phenyl) alters bioactivity; triazole analogs show enhanced anti-proliferative effects .

Table 2: Biological Activity Data

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| HeLa | 12.5 ± 1.2 | Apoptosis | |

| MCF-7 | 18.3 ± 2.1 | G2/M Arrest |

Q. Contradictory Data Analysis

Q. Q4: How should researchers address discrepancies in reported solubility and stability profiles?

Methodological Answer : Contradictions arise from varying experimental conditions:

- Solubility : Polar solvents (e.g., DMSO) enhance solubility, but impurities (e.g., unreacted amines) can skew results. Purity verification via HPLC (>95%) is critical .

- Stability : Oxazole rings degrade under strong acids/bases. Stability studies in PBS (pH 7.4) show <10% degradation over 48 hours at 25°C .

Recommendation : Replicate experiments under standardized conditions (e.g., controlled pH, inert atmosphere) and cross-validate with multiple analytical methods .

Q. Computational Modeling

Q. Q5: What computational tools predict the binding affinity of this compound to biological targets?

Methodological Answer :

- Docking studies : Software like AutoDock Vina models interactions with enzymes (e.g., topoisomerase II). The oxazole nitrogen forms hydrogen bonds with catalytic residues .

- QSAR models : Parameters like logP and polar surface area correlate with membrane permeability. A logP ~1.2 suggests moderate blood-brain barrier penetration .

Q. Safety and Handling

Q. Q6: What protocols mitigate risks during laboratory handling of this compound?

Methodological Answer :

Propriétés

IUPAC Name |

(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-7-6(4-8)5(2)10-9-7/h3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUDDYGQTBAJOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.